molecular formula C11H6ClN3 B1623165 3-Chloro-6-(4-cyanophenyl)pyridazine CAS No. 66548-54-7

3-Chloro-6-(4-cyanophenyl)pyridazine

Cat. No.: B1623165
CAS No.: 66548-54-7
M. Wt: 215.64 g/mol
InChI Key: PXZYQWCHWCOZAL-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-cyanophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the third position and a cyanophenyl group at the sixth position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-cyanophenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-cyanophenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-cyanophenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-6-(4-cyanophenyl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-cyanophenyl)pyridazine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

  • 3-Chloro-6-phenylpyridazine
  • 3-Chloro-6-(4-methylphenyl)pyridazine
  • 3-Chloro-6-(4-methoxyphenyl)pyridazine

Comparison: 3-Chloro-6-(4-cyanophenyl)pyridazine is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in forming various derivatives and enhances its potential biological activities compared to its analogs .

Properties

IUPAC Name

4-(6-chloropyridazin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-6-5-10(14-15-11)9-3-1-8(7-13)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZYQWCHWCOZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423336
Record name 3-Chloro-6-(4-cyanophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-54-7
Record name 3-Chloro-6-(4-cyanophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-chloro-6-(4-cyanophenyl)-4-(ethoxycarbonyl)-pyridazine After the reaction solution has been stirred into water the aqueous phase is extracted with ethyl acetate. The organic phase is dried, evaporated down and the residue is chromatographed. Rf value: 0.37 (silica gel; cyclohexane/ethyl acetate=2:1)
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Synthesis routes and methods II

Procedure details

A 3.42 g. portion of 6-(p-cyanophenyl)-3(2H)-pyridazinone in 25 ml. of phosphorus oxychloride is stirred and heated at reflux temperature for 3 hours. Most of the excess phosphorus oxychloride is removed under reduced pressure. Cracked ice-water is added to the concentrate which is stirred until the excess phosphorus oxychloride hydrolyzes. The solid is collected by filtration, dried and recrystallized from dimethylformamide-water, yielding 6-(p-cyanophenyl)-3-chloropyridazine, m.p. 236°-238° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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